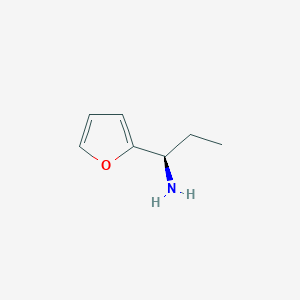

(R)-1-(Furan-2-yl)propan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(furan-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-2-6(8)7-4-3-5-9-7/h3-6H,2,8H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBLXBXPRKTLCL-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303789 | |

| Record name | (αR)-α-Ethyl-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188772-70-5 | |

| Record name | (αR)-α-Ethyl-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188772-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-Ethyl-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic and Stereochemical Investigations

Elucidation of Catalytic Reaction Mechanisms in Asymmetric Transformations

The potential of (R)-1-(Furan-2-yl)propan-1-amine as a catalyst or a chiral ligand in asymmetric transformations would necessitate a thorough elucidation of the reaction mechanisms. Typically, such studies involve a combination of kinetic experiments, isotopic labeling, and in-situ spectroscopic analysis.

In a hypothetical scenario where this amine is used as an organocatalyst for an imine-based reaction, the mechanism would likely proceed through the formation of a chiral enamine intermediate. The furan (B31954) ring, with its specific electronic and steric properties, would play a crucial role in modulating the reactivity and stereoselectivity of the catalytic cycle. Mechanistic probes, such as the analysis of reaction intermediates and the study of non-linear effects, would be essential to understand the catalyst's behavior and identify the rate-determining and stereo-determining steps of the transformation.

Stereocontrol Factors and Origins of Enantioselectivity

The primary point of interest in using a chiral molecule like This compound is to control the stereochemical outcome of a reaction, leading to a high enantiomeric excess (e.e.) of the desired product. The origin of this enantioselectivity would be a key area of investigation.

Several factors would contribute to stereocontrol:

Steric Hindrance: The spatial arrangement of the furan ring, the propyl chain, and the amine group would create a specific chiral environment. This environment would favor the approach of reactants from one direction over the other, leading to the preferential formation of one enantiomer.

Electronic Effects: The electron-rich furan ring could engage in non-covalent interactions, such as π-π stacking or hydrogen bonding (with the furan oxygen acting as a hydrogen bond acceptor), with the substrate or other reactants. These interactions would help to lock the transition state into a specific conformation, thus dictating the stereochemical outcome.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the stability of the transition states and intermediates, thereby affecting the enantioselectivity of the reaction.

A systematic study varying the structure of the reactants and the reaction conditions would be necessary to map out the key factors governing the enantioselectivity.

Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for gaining insight into reaction mechanisms at a molecular level. For This compound , DFT studies could be employed to:

Model Reaction Intermediates: The structures and relative energies of potential intermediates, such as enamines or iminiums, could be calculated to assess their stability and feasibility.

Map Reaction Pathways: The entire energy profile of the reaction could be mapped out, identifying the transition states connecting the reactants, intermediates, and products. This would provide a detailed picture of the reaction mechanism.

Analyze Non-Covalent Interactions: The nature and strength of the non-covalent interactions that are crucial for stereocontrol could be quantified, providing a deeper understanding of the origin of enantioselectivity.

These computational studies would complement experimental findings and provide a predictive model for the behavior of this chiral amine in asymmetric catalysis.

Transition State Analysis for Enantioselective Processes

The key to understanding enantioselectivity lies in the analysis of the diastereomeric transition states that lead to the two different enantiomeric products. The energy difference between these transition states determines the enantiomeric ratio of the product.

For a reaction involving This compound , transition state analysis would involve:

Locating Transition State Structures: Using computational methods like DFT, the geometries of the competing transition states would be located and optimized.

Energy Calculations: The relative energies of these transition states would be calculated with high accuracy. A lower energy for the transition state leading to the (R)-product, for example, would explain the predominance of that enantiomer.

Geometric Analysis: A detailed analysis of the geometries of the transition states would reveal the specific steric clashes or favorable non-covalent interactions that destabilize one transition state relative to the other. This would provide a clear, visual model to explain the observed enantioselectivity.

By combining experimental and computational approaches, a comprehensive understanding of the role of This compound in asymmetric transformations could be achieved. However, it is important to reiterate that specific, detailed research on this particular compound is not widely available.

Chemical Transformations and Derivatization Strategies of R 1 Furan 2 Yl Propan 1 Amine

(R)-1-(Furan-2-yl)propan-1-amine is a chiral building block whose value in synthetic chemistry is derived from the reactivity of its two primary functional components: the primary amine and the furan (B31954) ring. Strategic manipulation of these groups allows for the creation of a diverse array of derivatives and complex molecular scaffolds.

Advanced Analytical Methodologies for Stereochemical and Structural Assessment in Asymmetric Synthesis

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for quantifying the enantiomeric excess (ee) of chiral compounds like (R)-1-(Furan-2-yl)propan-1-amine. uma.esheraldopenaccess.us This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.comwindows.net The choice of CSP is critical, with polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, being widely used due to their broad applicability. windows.net

The determination of ee is achieved by comparing the peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com A sample containing only one enantiomer will show a single peak, while a racemic mixture will display two peaks of equal area. For this compound, this analysis confirms the success of an asymmetric synthesis by quantifying the predominance of the desired (R)-enantiomer over the (S)-enantiomer. The enantiomeric excess is a direct measure of the optical purity of the sample. heraldopenaccess.ussigmaaldrich.com

Table 1: HPLC Conditions for Chiral Separation

| Parameter | Condition | Reference |

| Column | Chiral Stationary Phase (e.g., cellulose-based) | mdpi.comwindows.net |

| Mobile Phase | Normal or Reversed Phase | mdpi.com |

| Detector | UV or Fluorescence | uma.esheraldopenaccess.us |

| Quantification | Peak Area Integration | sigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomer Analysis and Structural Elucidation of Chiral Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for stereochemical analysis. weebly.com For determining the enantiomeric purity of amines like this compound, a common strategy involves the use of chiral derivatizing agents (CDAs). nih.govsemanticscholar.org These agents are enantiomerically pure compounds that react with the chiral amine to form a mixture of diastereomers.

These newly formed diastereomers have distinct physical properties and, crucially, different NMR spectra. masterorganicchemistry.com The protons and other nuclei in the two diastereomers are in different chemical environments, leading to separate signals in the NMR spectrum. masterorganicchemistry.com By integrating the signals corresponding to each diastereomer, the diastereomeric ratio can be determined, which directly reflects the enantiomeric composition of the original amine. acs.org

Furthermore, advanced NMR techniques, such as 1D and 2D Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the three-dimensional structure of the resulting derivatives, providing further confirmation of the compound's stereochemistry. nih.govresearchgate.net

Table 2: NMR Analysis using Chiral Derivatizing Agents

| Technique | Application | Details | Reference |

| 1H NMR | Diastereomeric Ratio Determination | Integration of distinct proton signals for each diastereomer. | acs.orgnih.gov |

| 19F NMR | Diastereomeric Ratio Determination | Use of fluorinated CDAs for clearer spectral resolution. | acs.orgbath.ac.uk |

| NOESY/EXSY | Structural Elucidation | Distinguishes between rapidly equilibrating rotamers and true diastereomers. | nih.govresearchgate.net |

X-ray Crystallography for Absolute Configuration Determination and Structural Confirmation of Derivatives

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique requires the formation of a suitable single crystal of the compound or a derivative. The diffraction pattern of X-rays passing through the crystal provides a detailed three-dimensional map of the electron density, allowing for the precise arrangement of atoms in space to be determined. ed.ac.uk

For this compound, obtaining a crystalline derivative may be necessary to facilitate the analysis. The resulting crystal structure provides unambiguous proof of the (R)-configuration at the chiral center. The Flack parameter, a value calculated during the crystallographic refinement, is a key indicator of the correctness of the assigned absolute structure. caltech.edu A value close to zero confirms that the determined structure is the correct enantiomer. ed.ac.uk

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative and complementary technique to HPLC for chiral separations. afmps.bechromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov This results in lower viscosity and higher diffusivity compared to liquid mobile phases, allowing for faster separations without a significant loss in efficiency. afmps.be

Similar to chiral HPLC, SFC employs chiral stationary phases to resolve enantiomers. chromatographyonline.com The addition of modifiers, such as alcohols, to the mobile phase can enhance selectivity by promoting interactions like hydrogen bonding between the analyte and the stationary phase. chromatographyonline.com SFC is particularly advantageous for its reduced solvent consumption, making it a "greener" analytical technique. afmps.be The high throughput and efficiency of SFC make it well-suited for the rapid analysis of enantiomeric purity in drug discovery and development. afmps.benih.gov

Table 3: Comparison of Chiral HPLC and SFC

| Feature | Chiral HPLC | Chiral SFC | Reference |

| Mobile Phase | Liquid (e.g., hexane, ethanol) | Supercritical CO2 with modifiers | afmps.benih.gov |

| Analysis Time | Longer | Shorter | afmps.be |

| Solvent Consumption | Higher | Lower | afmps.be |

| Separation Principle | Differential interaction with CSP | Differential interaction with CSP | mdpi.comchromatographyonline.com |

Polarimetry for Optical Purity Assessment

Polarimetry is a classical technique used to measure the optical activity of a chiral compound. libretexts.org A solution of an enantiomerically pure substance will rotate the plane of plane-polarized light. libretexts.org The direction and magnitude of this rotation are characteristic of the compound. The specific rotation, [α], is a standardized value that depends on the compound, concentration, path length of the sample cell, temperature, and the wavelength of the light used. libretexts.org

For this compound, measuring the optical rotation provides a straightforward assessment of its optical purity. libretexts.org A dextrorotatory (+) or levorotatory (-) sign indicates the direction of rotation. youtube.com By comparing the measured specific rotation of a sample to the known specific rotation of the pure enantiomer, the enantiomeric excess can be calculated. libretexts.orgyoutube.com While less precise than chromatographic methods for determining the exact enantiomeric ratio, polarimetry serves as a quick and valuable tool for confirming the presence of a single enantiomer and assessing its purity. heraldopenaccess.us

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Green Synthetic Protocols (e.g., further biocatalytic advancements)

The shift towards green chemistry has spurred the development of environmentally benign methods for synthesizing chiral amines. mbl.or.kr Biocatalysis, in particular, has emerged as a powerful tool, offering high selectivity under mild conditions. nih.govnih.gov

A key strategy involves the asymmetric bioreduction of the corresponding ketone, 1-(furan-2-yl)propan-1-one. For instance, whole cells of Lactobacillus paracasei BD101 have been successfully used for the synthesis of the precursor alcohol, (S)-1-(furan-2-yl)propan-1-ol, achieving over 99% conversion and greater than 99% enantiomeric excess (ee). nih.govresearchgate.net This biocatalytic reduction represents a significant advancement, as the resulting chiral alcohol can be subsequently converted to the desired amine. The use of whole-cell biocatalysts is often more cost-effective than using isolated enzymes because it eliminates the need for expensive cofactor regeneration. researchgate.net

Transaminases (TAs) are another class of enzymes that are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govnih.gov These enzymes can directly introduce an amine group with high stereoselectivity. researchgate.net Research is ongoing to discover and engineer novel transaminases with broader substrate scopes and improved stability, which would be applicable to furan-based substrates. nih.govmdpi.com The use of biomass-derived furans as starting materials further enhances the sustainability of these processes. dntb.gov.ua

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The quest for higher enantioselectivity and efficiency in the synthesis of chiral amines has led to the exploration of various novel catalytic systems. Beyond biocatalysis, transition metal-catalyzed asymmetric hydrogenation is a prominent method. acs.orgnih.govacs.org Catalysts based on metals like iridium, rhodium, and ruthenium, combined with chiral ligands, have shown great promise in the asymmetric hydrogenation of imines to produce chiral amines. researchgate.net

More recently, chemoenzymatic cascades have been developed, which combine the advantages of both metal catalysis and biocatalysis. nih.govacs.org For example, a one-pot synthesis can involve the hydration of an alkyne to a ketone using a gold catalyst, followed by the asymmetric amination of the ketone using a transaminase. acs.org This approach has demonstrated high yields and excellent enantioselectivity for a range of chiral amines. acs.org

Amine dehydrogenases (AmDHs) are also gaining attention for the synthesis of chiral amines. researchgate.net These enzymes catalyze the reductive amination of ketones using ammonia (B1221849) as the amine source, with water as the only byproduct, making the process highly atom-economical. nih.gov Protein engineering efforts are focused on expanding the substrate range of AmDHs to include a wider variety of ketones, including those with furan (B31954) moieties. nih.govresearchgate.net

Table 1: Comparison of Catalytic Systems for Chiral Amine Synthesis This table is interactive. You can sort and filter the data.

| Catalytic System | Catalyst Type | Key Advantages | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Whole-Cell Biocatalysis | Lactobacillus paracasei | Green, high conversion, no need for cofactor regeneration | >99% (for precursor alcohol) | nih.gov |

| Transaminases (TAs) | Enzyme | High stereoselectivity, mild conditions | >99% | nih.gov |

| Chemoenzymatic Cascade | Gold catalyst + Transaminase | One-pot synthesis, high yield | >99% | acs.org |

| Amine Dehydrogenases | Enzyme | High atom economy, uses ammonia | >99% | researchgate.net |

| Asymmetric Hydrogenation | Transition Metal Complex | High efficiency, broad applicability | >95% | acs.org |

Expanding the Scope of Derivatization for Diverse Applications

(R)-1-(Furan-2-yl)propan-1-amine serves as a versatile scaffold for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. The furan ring and the primary amine group are both amenable to chemical modification. researchgate.netsigmaaldrich.com

Derivatization reactions often target the amine group. For instance, acylation or sulfonylation can produce amides and sulfonamides, which are common functional groups in pharmacologically active compounds. The reaction of chiral amines with reagents like o-phthaldialdehyde (OPA) in the presence of a chiral thiol is a common method for creating diastereomeric derivatives. researchgate.net This is particularly useful for analytical purposes, such as determining enantiomeric purity via chromatography. researchgate.net

The furan ring itself can also be modified. For example, it can participate in cycloaddition reactions or undergo electrophilic substitution, allowing for the introduction of additional functional groups and the construction of more complex heterocyclic systems. researchgate.net The combination of the furan's reactivity with the chirality of the amine side chain makes this compound a valuable starting material for creating libraries of diverse molecules for drug discovery screening. Furan derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. wisdomlib.org

Integration with Flow Chemistry and Process Intensification for Scalable Production

For the industrial production of this compound and its derivatives, scalability and efficiency are paramount. Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing in this regard. rsc.orgacs.orgrsc.org

Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and greater consistency. rsc.org The use of packed-bed reactors containing immobilized enzymes, such as lipases or transaminases, is a key strategy for integrating biocatalysis with flow chemistry. mdpi.comrsc.org This setup allows for the continuous conversion of substrate to product, with easy separation of the catalyst from the reaction mixture, enabling its reuse and reducing costs. researchgate.net

Process intensification through flow chemistry can significantly enhance the space-time yield of a reaction, meaning more product can be made in a smaller reactor in less time. acs.org This has been demonstrated for various chemoenzymatic processes, including the synthesis of chiral amines. acs.orguc.pt The integration of in-line purification and analysis techniques further streamlines the manufacturing process, making it more efficient and sustainable. rsc.org

Synergistic Approaches Combining Different Asymmetric Methodologies

To overcome the limitations of individual synthetic methods, researchers are increasingly exploring synergistic approaches that combine different asymmetric strategies. oup.com Chemoenzymatic cascade reactions, as mentioned earlier, are a prime example of this synergy, where a chemical catalyst and a biocatalyst work in concert to produce a chiral product from a simple starting material. nih.govacs.org

The combination of different types of biocatalysts, such as a transaminase and a lipase, can also be used in dynamic kinetic resolution processes. In this scenario, one enzyme resolves a racemic mixture, while the other racemizes the unwanted enantiomer, theoretically allowing for a 100% yield of the desired chiral product. Such integrated and synergistic strategies are at the forefront of modern synthetic chemistry and hold great promise for the efficient and sustainable production of valuable chiral compounds like this compound.

Q & A

Q. What are the established synthetic routes for (R)-1-(Furan-2-yl)propan-1-amine, and what critical parameters affect yield and enantiomeric purity?

Methodological Answer: The synthesis typically involves multi-step protocols, such as:

- Step 1: Formation of a thiosemicarbazone intermediate via condensation of an aldehyde with thiosemicarbazide.

- Step 2: Oxidative cyclization using FeCl₃ in citric acid to generate 5-substituted-1,3,4-thiadiazole cores.

- Step 3: Nucleophilic addition followed by dehydration with furfural under H₂SO₄/DMF conditions to form the imine linkage .

Critical Parameters: - Temperature control during cyclization (60–80°C) to avoid side reactions.

- Catalyst selection (e.g., FeCl₃ for efficient cyclization).

- Purification methods (e.g., column chromatography) to isolate enantiomers and ensure >98% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- IR Spectroscopy: Identify functional groups (e.g., azomethine C=N stretch at ~1618 cm⁻¹, C-S-C at ~721 cm⁻¹) .

- ¹H NMR: Analyze electronic environments (e.g., deshielded N=CH proton at δ 8.55 ppm, aryl protons at δ 7.0–7.90 ppm) .

- Mass Spectrometry: Confirm molecular weight (e.g., molecular ion peak at m/z 300 for derivatives) and fragmentation patterns .

Q. What are common reaction pathways for modifying the amine group in this compound?

Methodological Answer: Derivatization strategies include:

- Acylation: React with acyl chlorides to form amides.

- Reductive alkylation: Use aldehydes/ketones and reducing agents (e.g., NaBH₄) to create secondary amines.

- Oxidation: Convert the amine to nitro or nitroso groups using HNO₃ or peroxides .

Advanced Research Questions

Q. How can molecular docking studies predict interactions with biological targets like enoyl-ACP reductase?

Methodological Answer:

- Software Tools: Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Key Interactions: Identify hydrogen bonds (e.g., with Tyr158 and Met103 residues) and π-π stacking with the furan ring .

- Validation: Compare docking scores (e.g., binding energies ≤−7.5 kcal/mol) with experimental IC₅₀ values to refine models .

Q. What strategies resolve discrepancies between computational activity predictions (e.g., PASS) and experimental results?

Methodological Answer:

- Data Triangulation: Cross-validate PASS predictions (Pa > 0.68) with in vitro assays (e.g., Alamar Blue for anti-tubercular activity) .

- Structural Optimization: Modify substituents (e.g., nitro groups on phenyl rings) to enhance target affinity if predictions underestimate activity .

- Mechanistic Studies: Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Q. How does the furan ring’s electronic configuration influence bioavailability and enzymatic interactions?

Methodological Answer:

- Bioavailability: The furan’s oxygen atom enhances solubility via hydrogen bonding, while its planar structure improves membrane permeability .

- Enzymatic Interactions: Electron-rich furan engages in π-π stacking with aromatic residues (e.g., Tyr158 in enoyl-ACP reductase) and stabilizes transition states during inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.